2,4-Dichloro-5-fluoromandelic acid

Description

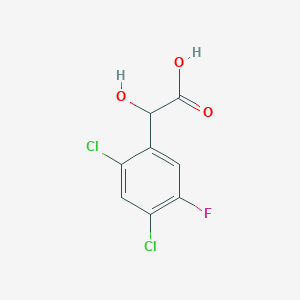

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO3/c9-4-2-5(10)6(11)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJARPIHUQVTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Resolution and Enantioselective Synthesis of 2,4 Dichloro 5 Fluoromandelic Acid

Diastereomeric Resolution Methods

Diastereomeric resolution is a classical yet widely used method for separating enantiomers. It involves the conversion of a racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques such as crystallization.

Principles of Diastereomeric Salt Formation for Racemic Mandelic Acids

The fundamental principle behind the diastereomeric resolution of racemic mandelic acids lies in their reaction with an enantiomerically pure chiral resolving agent, typically a chiral base, to form a mixture of diastereomeric salts. libretexts.org These salts, having different spatial arrangements, exhibit different physical properties, including solubility, melting point, and boiling point. libretexts.org This difference in solubility is the key to their separation by fractional crystallization. libretexts.org

The process involves dissolving the racemic mandelic acid and the chiral resolving agent in a suitable solvent. One of the diastereomeric salts, being less soluble in the chosen solvent, will preferentially crystallize out of the solution. libretexts.org The separated salt is then treated with an acid to regenerate the enantiomerically pure mandelic acid. libretexts.org The more soluble diastereomer remains in the mother liquor and can also be processed to recover the other enantiomer.

The choice of a chiral resolving agent is paramount for the successful separation of enantiomers. An effective resolving agent should form diastereomeric salts with a significant difference in solubility. A variety of chiral resolving agents have been employed for the resolution of mandelic acids and their derivatives. google.com

Levetiracetam (B1674943) (LEV) , an antiepileptic drug, has been demonstrated as an effective resolving agent for various halogenated mandelic acids through enantiospecific co-crystallization. nih.govresearchgate.net Studies have shown that LEV can selectively co-crystallize with one enantiomer of a halogenated mandelic acid, leading to efficient separation. nih.govscilit.com For instance, LEV selectively co-crystallizes with the S-enantiomers of 2-chloromandelic acid, 3-chloromandelic acid, and 4-chloromandelic acid, but with the R-enantiomer of 4-fluoromandelic acid. nih.govresearchgate.net This highlights the subtle influence of the position and nature of the halogen substituent on the chiral recognition process. nih.govresearchgate.net

Chiral Amines are a traditional and widely used class of resolving agents for acidic compounds like mandelic acid. libretexts.orggoogle.com Commonly used chiral amines include α-methylbenzylamine, ephedrine, and various phenylethylamine derivatives. google.comacs.orggoogle.com The effectiveness of these amines depends on their ability to form stable, crystalline diastereomeric salts with one of the mandelic acid enantiomers. rsc.org The selection of the appropriate chiral amine often involves empirical screening to find the best match for a specific mandelic acid derivative.

Chiral Phosphoric Acids (CPAs) , particularly those derived from BINOL, have emerged as versatile chiral Brønsted acids in asymmetric catalysis. wikipedia.orgsigmaaldrich.com While primarily used as catalysts, their ability to form distinct hydrogen-bonding interactions and chiral ion pairs can also be exploited for chiral recognition and separation. wikipedia.orgnih.govrsc.org The well-defined chiral environment provided by these acids can lead to significant differences in the properties of the diastereomeric complexes formed with racemic compounds.

Table 1: Examples of Chiral Resolving Agents for Mandelic Acids

| Resolving Agent | Type | Reference |

| Levetiracetam | Chiral Amide | nih.govresearchgate.net |

| α-Methylbenzylamine | Chiral Amine | google.com |

| (-)-Ephedrine | Chiral Amine | acs.org |

| (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine | Chiral Amine | nih.gov |

| BINOL-derived Phosphoric Acids | Chiral Phosphoric Acid | wikipedia.orgsigmaaldrich.com |

The efficiency of diastereomeric resolution is highly dependent on the crystallization conditions. Key parameters that need to be optimized include the choice of solvent, temperature, molar ratio of the resolving agent to the racemate, and equilibration time. nih.govresearchgate.net

The solvent plays a crucial role in determining the solubility of the diastereomeric salts. A suitable solvent should exhibit a significant solubility difference between the two diastereomers. For the resolution of halogenated mandelic acids with levetiracetam, acetonitrile (B52724) has been used effectively. researchgate.net

Temperature affects both the solubility of the salts and the kinetics of crystallization. Lowering the temperature can often induce precipitation, but the rate of cooling must be controlled to ensure the selective crystallization of the desired diastereomer. researchgate.net

The molar ratio of the resolving agent to the racemic mandelic acid is another critical factor. While a 1:1 molar ratio is often the starting point, optimization of this ratio can lead to improved resolution efficiency and enantiomeric excess. researchgate.net

The equilibration time, or the time allowed for the crystallization to occur, also influences the outcome. Sufficient time must be allowed for the system to reach equilibrium and for the less soluble diastereomer to crystallize out completely. researchgate.net For the resolution of 3-chloromandelic acid with levetiracetam, an equilibrium time of 12 days was found to be optimal. researchgate.net

Enantiospecific Co-crystallization Techniques for Halogenated Mandelic Acids

Enantiospecific co-crystallization is a powerful technique for chiral resolution where a chiral co-former selectively crystallizes with only one enantiomer of a racemic compound. nih.govscilit.comnih.gov This method has been successfully applied to the resolution of halogenated mandelic acids using levetiracetam as the co-former. nih.govresearchgate.net

The success of this technique relies on the specific molecular recognition between the co-former and one of the enantiomers, leading to the formation of a stable co-crystal. nih.govacademax.com The other enantiomer remains in the solution. This high degree of specificity can result in high enantiomeric excess of the separated enantiomer. nih.gov

Studies on the co-crystallization of levetiracetam with various halogenated mandelic acids have revealed that the position and type of the halogen atom on the phenyl ring significantly influence which enantiomer is selectively co-crystallized. nih.govresearchgate.net For example, levetiracetam co-crystallizes with the S-enantiomers of several chloro- and bromo-substituted mandelic acids, but with the R-enantiomer of 4-fluoromandelic acid. nih.gov This demonstrates the high degree of enantiospecificity in these co-crystal systems.

Table 2: Enantiospecific Co-crystallization of Halogenated Mandelic Acids with Levetiracetam (LEV)

| Halogenated Mandelic Acid | Selectively Co-crystallized Enantiomer with LEV | Reference |

| 2-Chloromandelic acid (2-ClMA) | S-enantiomer | nih.govresearchgate.net |

| 3-Chloromandelic acid (3-ClMA) | S-enantiomer | nih.govresearchgate.net |

| 4-Chloromandelic acid (4-ClMA) | S-enantiomer | nih.govresearchgate.net |

| 4-Bromomandelic acid (4-BrMA) | S-enantiomer | nih.govresearchgate.net |

| 4-Fluoromandelic acid (4-FMA) | R-enantiomer | nih.govresearchgate.net |

Chromatographic Enantioseparation

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), offer a powerful alternative for the analytical and preparative separation of enantiomers. These methods utilize a chiral environment, typically in the form of a chiral stationary phase, to differentiate between the enantiomers.

Application of Chiral Stationary Phases in Liquid Chromatography

Chiral stationary phases (CSPs) are the heart of chromatographic enantioseparation. nih.govnih.gov These are materials that are themselves chiral and can interact differently with the two enantiomers of a racemic compound as they pass through the chromatography column. This differential interaction leads to different retention times for the enantiomers, allowing for their separation. nih.gov

For the separation of mandelic acid and its derivatives, various types of CSPs have been employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly common. nih.gov For example, a CHIRALPAK® IC column, which has cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel, has been used to achieve baseline resolution of the enantiomers of mandelic acid and some of its derivatives. nih.gov

The mobile phase composition, including the type of organic modifier and any additives, is a critical parameter that needs to be optimized for successful separation. nih.gov For acidic compounds like mandelic acids, an acidic additive such as trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution. nih.gov

Molecularly imprinted polymers (MIPs) represent another class of CSPs that have been used for the chiral separation of mandelic acid. scielo.br MIPs are created by polymerizing functional monomers in the presence of a template molecule (in this case, one of the mandelic acid enantiomers). This creates cavities in the polymer that are stereochemically complementary to the template, allowing for the selective retention of that enantiomer. scielo.br

Supercritical Fluid Chromatography for Isomeric Resolution

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as high speed, efficiency, and reduced consumption of organic solvents compared to traditional high-performance liquid chromatography (HPLC). nih.govchromatographyonline.com The unique properties of supercritical fluids, most commonly carbon dioxide, allow for lower viscosity and higher diffusivity of the mobile phase, contributing to faster and more efficient separations. uva.es

While specific studies detailing the SFC resolution of 2,4-dichloro-5-fluoromandelic acid are not widely published, research on the enantioseparation of other halogenated mandelic acid derivatives provides a strong framework for its successful resolution. nih.gov Studies on compounds like 2-chloromandelic acid, 3-chloromandelic acid, 4-chloromandelic acid, and 4-bromomandelic acid have demonstrated the effectiveness of polysaccharide-based chiral stationary phases (CSPs) in resolving these types of molecules. nih.gov

The separation is typically achieved on a chiral column, such as one coated with a cellulose or amylose derivative. The choice of the chiral stationary phase is critical for achieving enantioselectivity. The mobile phase in SFC for such separations usually consists of supercritical CO2 and a polar organic modifier, such as methanol, ethanol, or isopropanol, to enhance the solubility and elution of the polar mandelic acid derivatives. nih.gov The addition of a small amount of an acidic additive, like trifluoroacetic acid, can improve peak shape and resolution. nih.gov

Key parameters that are optimized to achieve baseline separation of the enantiomers include the nature and percentage of the organic modifier, the column temperature, and the backpressure. nih.gov An increase in the modifier percentage generally leads to a decrease in retention time, while the type of alcohol used as a modifier can influence the retention factor and selectivity. nih.gov Temperature and backpressure also play a role in the separation, affecting the density and solvating power of the supercritical fluid. nih.gov

Based on the successful resolution of analogous halogenated mandelic acids, a hypothetical, yet scientifically grounded, set of SFC conditions for the resolution of this compound enantiomers can be proposed.

Table 1: Hypothetical Supercritical Fluid Chromatography (SFC) Parameters for the Enantiomeric Resolution of this compound

| Parameter | Value/Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Supercritical CO2 / Methanol (with 0.1% Trifluoroacetic Acid) |

| Gradient | Isocratic or Gradient elution with increasing Methanol percentage |

| Flow Rate | 2.0 - 4.0 mL/min |

| Backpressure | 100 - 150 bar |

| Column Temperature | 35 - 45 °C |

| Detection | UV at 254 nm |

The elution order of the enantiomers would need to be determined experimentally, typically by injecting a standard of a known single enantiomer. The development of such an SFC method would be invaluable for the quality control of enantiomerically pure this compound.

Enantioselective Synthesis Considerations for Halogenated Mandelic Acid Scaffolds

The development of enantioselective synthetic routes to halogenated mandelic acids is of significant interest due to the importance of these compounds as chiral building blocks. researchgate.nettandfonline.com Several strategies can be considered for the asymmetric synthesis of the this compound scaffold.

One common approach involves the asymmetric reduction of a corresponding α-keto acid precursor, 2,4-dichloro-5-fluorophenylglyoxylic acid. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, have been successfully employed for the enantioselective reduction of α-keto esters to the corresponding α-hydroxy esters, which can then be hydrolyzed to the desired mandelic acid derivative.

Another strategy is the enantioselective cyanation of the corresponding aldehyde, 2,4-dichloro-5-fluorobenzaldehyde, followed by hydrolysis of the resulting cyanohydrin. The use of chiral catalysts, such as titanium-based or vanadium-based complexes with chiral ligands, can facilitate the enantioselective addition of a cyanide source to the aldehyde.

Furthermore, kinetic resolution of a racemic mixture of this compound or its ester derivative can be employed. This involves the use of a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. Enzymatic resolutions, using lipases or esterases, are often highly effective for this purpose.

The choice of synthetic strategy will depend on factors such as the availability of starting materials, the desired enantiomeric purity, and the scalability of the process. For halogenated mandelic acids, the electronic effects of the halogen substituents on the aromatic ring can influence the reactivity and the stereochemical outcome of the asymmetric reactions. Therefore, careful optimization of the reaction conditions is crucial for achieving high yields and enantioselectivities.

Table 2: Overview of Potential Enantioselective Synthesis Strategies

| Synthetic Strategy | Key Precursor | Chiral Source / Catalyst |

| Asymmetric Reduction | 2,4-dichloro-5-fluorophenylglyoxylic acid | Chiral borane (B79455) reagents (e.g., CBS catalyst), Asymmetric hydrogenation with chiral catalysts (e.g., Rh, Ru complexes with chiral phosphine (B1218219) ligands) |

| Enantioselective Cyanation | 2,4-dichloro-5-fluorobenzaldehyde | Chiral Lewis acid catalysts (e.g., Ti or V complexes with chiral Schiff bases), Chiral organocatalysts |

| Kinetic Resolution | Racemic this compound or its ester | Chiral acylating agents, Enzymes (e.g., lipases, esterases) |

The development of efficient and stereoselective synthetic methods is a continuing area of research, driven by the demand for enantiomerically pure halogenated mandelic acids in various fields of chemistry and pharmaceuticals.

Research Applications and Derivatization Chemistry of 2,4 Dichloro 5 Fluoromandelic Acid

Utilization as a Chiral Auxiliary and Ligand in Catalysis Research

While direct studies on 2,4-dichloro-5-fluoromandelic acid as a chiral auxiliary or ligand in catalysis are not extensively documented in publicly available literature, the broader class of mandelic acid derivatives has a well-established role in asymmetric synthesis. nih.govmdpi.com Chiral mandelic acid can be used to resolve racemic mixtures and as a chiral starting material for the synthesis of other enantiomerically pure compounds. For instance, derivatives of mandelic acid have been successfully employed as ligands in asymmetric reactions, such as the phenyl transfer to aromatic aldehydes. researchgate.net

The presence of the dichloro and fluoro substituents on the phenyl ring of this compound would electronically modify the ligand, potentially influencing the stereoselectivity and efficiency of catalytic processes. The electron-withdrawing nature of the halogen atoms could impact the coordination properties of the carboxyl and hydroxyl groups with a metal center in a catalyst, thereby affecting its activity and the enantioselectivity of the transformation.

Further research into the synthesis of enantiomerically pure (R)- and (S)-2,4-dichloro-5-fluoromandelic acid and its subsequent application as a chiral ligand in asymmetric catalysis could be a valuable area of exploration. The unique electronic and steric properties of this compound could lead to the development of novel and highly selective catalytic systems.

Precursor in the Synthesis of Advanced Chemical Structures

The potential of this compound as a precursor for more complex molecules is significant, given the reactivity of its functional groups and the substituted aromatic ring.

Derivatives with Potential Research Utility (e.g., Quinolone Carboxylic Acids, Pyrimidine (B1678525) Derivatives)

Quinolone Carboxylic Acids: Although direct synthesis of quinolone carboxylic acids from this compound is not explicitly described, the structural motif is related to precursors used in the synthesis of quinolone-based antibacterial agents. For example, 2',4'-dichloro-5'-fluoroacetophenone (B1331288) is a known intermediate in the synthesis of quinolone antibacterial drugs like ciprofloxacin. guidechem.com It is plausible that this compound could be chemically transformed into intermediates suitable for quinolone synthesis. The general synthesis of quinolones often involves the reaction of an aniline (B41778) derivative with a β-ketoester, followed by cyclization. The structural backbone of this compound could potentially be modified to create such precursors.

Pyrimidine Derivatives: Mandelic acid has been shown to act as a catalyst in the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, which are precursors to a wide range of pyrimidine derivatives. researchgate.net This suggests that this compound could also serve as an effective organocatalyst in similar multicomponent reactions for the synthesis of pyrimidine-based compounds. Pyrimidine derivatives are of significant interest due to their wide range of biological activities, including their use in anticancer and antimicrobial agents. gsconlinepress.com The synthesis of pyrimidines can be achieved through various routes, including the condensation of a three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg

Table 1: Potential Precursor Applications

| Target Structure | Potential Synthetic Route | Relevant Precursor |

| Quinolone Carboxylic Acids | Modification of the mandelic acid side chain to a β-ketoester equivalent and subsequent cyclization with an appropriate amine. | 2',4'-Dichloro-5'-fluoroacetophenone sigmaaldrich.com |

| Pyrimidine Derivatives | Use as an organocatalyst in multicomponent reactions like the Biginelli reaction. researchgate.net | Mandelic Acid researchgate.net |

Stereoselective Derivatization Reactions

The chiral center of this compound makes it an attractive starting material for stereoselective derivatization. The hydroxyl and carboxylic acid groups can be selectively reacted to produce a variety of chiral derivatives. For instance, the hydroxyl group can be acylated or alkylated, while the carboxylic acid can be converted to esters, amides, or other functional groups.

These stereoselective reactions would allow for the synthesis of a library of chiral compounds with potential applications in medicinal chemistry and materials science. The enantiomeric purity of the starting material would be transferred to the products, which is crucial for studying their biological activities or chiroptical properties.

Exploration of Structure-Reactivity Relationships in Synthetic Analogs

The study of synthetic analogs of this compound can provide valuable insights into structure-reactivity relationships. By systematically modifying the substituents on the aromatic ring, researchers can probe the electronic and steric effects on the reactivity of the mandelic acid moiety.

For example, comparing the reactivity of this compound with other halogenated or non-halogenated mandelic acid derivatives in specific reactions can help to elucidate the role of the chlorine and fluorine atoms. DFT calculations on related structures, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the nature and position of electron-withdrawing groups significantly influence the electrophilic character and reactivity of the aromatic ring with nucleophiles. mdpi.com Similar computational studies on this compound and its analogs could predict their reactivity and guide the design of new synthetic transformations.

Advanced Analytical and Computational Studies on 2,4 Dichloro 5 Fluoromandelic Acid

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are fundamental in the study of 2,4-Dichloro-5-fluoromandelic acid, providing critical information for reaction monitoring, purity assessment, and stereochemical confirmation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are among the most powerful tools in this regard.

In academic research, ¹H and ¹⁹F NMR spectroscopy are invaluable for monitoring the progress of reactions involving fluorinated compounds. The distinct chemical shifts and coupling constants of the fluorine and hydrogen nuclei provide a real-time fingerprint of the molecular transformations. For instance, in reactions such as nucleophilic aromatic substitution, the disappearance of signals corresponding to starting materials and the emergence of new signals for the product can be quantitatively tracked. This allows for detailed kinetic studies and optimization of reaction conditions.

Purity assessment is another critical application of spectroscopy. The presence of impurities, such as starting materials, byproducts, or stereoisomers, can be readily detected by the appearance of extraneous peaks in the NMR or IR spectra. High-resolution NMR, in particular, can distinguish between structurally very similar compounds.

Confirming the stereochemistry of chiral molecules like this compound is often achieved using chiral resolving agents in conjunction with NMR spectroscopy. The formation of diastereomeric complexes with a chiral auxiliary can lead to observable differences in the NMR spectra of the enantiomers, allowing for their differentiation and quantification.

While specific spectral data for this compound is not widely published, the typical spectral characteristics can be inferred from its structural analogue, 2,4-dichloro-5-fluorobenzoic acid.

Table 1: Spectroscopic Data for a Structurally Related Compound

| Technique | Description |

|---|---|

| ¹H NMR | Spectral data available from sources such as the Sigma-Aldrich Co. LLC. collection. nih.gov |

| IR (FTIR) | Spectra have been recorded using techniques like KBr pellets and Attenuated Total Reflectance (ATR). nih.govspectrabase.com |

Crystallographic Analysis of Chiral Forms and Diastereomeric Complexes

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for molecules, including absolute configuration for chiral centers. For this compound, crystallographic analysis would be crucial for understanding the precise arrangement of atoms in its enantiomeric forms and in diastereomeric complexes.

The formation of diastereomeric complexes, for instance by co-crystallization of the racemic mandelic acid derivative with a single enantiomer of a chiral amine, can be analyzed by X-ray crystallography. This would reveal the specific intermolecular interactions responsible for chiral recognition and the preferential packing of one diastereomer over the other, which is the basis for classical resolution of racemates.

Theoretical and Computational Chemistry

Theoretical and computational chemistry offer powerful insights into the properties and behavior of molecules at the atomic level, complementing experimental findings.

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the most stable conformations of this compound and to investigate its electronic properties. These calculations can predict molecular geometries, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and NMR chemical shifts. ijrte.org

By mapping the potential energy surface, researchers can identify the low-energy conformers of the molecule and understand the rotational barriers around its single bonds. Furthermore, calculations of electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's reactivity and its behavior in chemical reactions. ijrte.org Natural Bond Orbital (NBO) analysis can further elucidate intramolecular interactions, such as hyperconjugation and steric effects. ijrte.org

Table 2: Representative Data from Quantum Chemical Calculations on a Related Molecule (2,4-difluoroanisole)

| Property | Computational Method | Calculated Value |

|---|---|---|

| Global Minimal Energy | ab initio HF/6-311++G(d,p) | -545.42274825 Hartrees ijrte.org |

| Global Minimal Energy | DFT/B3LYP/6-311++G(d,p) | -545.39552894 Hartrees ijrte.org |

| ¹H NMR Chemical Shifts | GIAO B3LYP/6-311++G(d,p) | 4.01-7.82 ppm ijrte.org |

Molecular Dynamics Simulations of Chiral Recognition Processes

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic processes of chiral recognition between a chiral selector and the enantiomers of a chiral analyte like this compound. nih.gov These simulations can model the formation of diastereomeric complexes in solution and provide a detailed picture of the intermolecular interactions that govern enantioselective binding. nih.gov

In a typical MD simulation, the system containing the chiral selector and both enantiomers of the analyte is simulated over time, allowing for the observation of binding events and the calculation of binding free energies. nsf.gov By analyzing the simulation trajectories, researchers can identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the diastereomeric complexes. nsf.govnih.gov These insights are crucial for the rational design of chiral selectors for enantiomeric separations.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling can be used to investigate the mechanisms and pathways of reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction coordinate and determine the most favorable reaction pathway.

For example, in a nucleophilic substitution reaction, computational models can help to understand the regioselectivity of the reaction, predicting which of the chlorine atoms on the aromatic ring is more susceptible to substitution. magritek.com These models can also provide insights into the role of the solvent and other reaction conditions on the reaction outcome. By combining computational modeling with experimental studies, a more complete understanding of the reaction can be achieved.

Q & A

Q. What are the key methodological steps for synthesizing 2,4-Dichloro-5-fluoromandelic acid from precursor compounds?

Synthesis typically involves sequential halogenation and functional group modifications. For example:

- Chlorination : Use chlorine gas (Cl₂) or sodium hypochlorite (NaClO) in solvents like 1,4-dioxane or ethanol, often catalyzed by AlCl₃ .

- Fluorination : Introduce fluorine via reagents like hydrogen fluoride (HF) or its derivatives under controlled conditions .

- Purification : Recrystallization in ethanol/water mixtures is effective for isolating the final product . Reaction progress should be monitored via TLC or HPLC .

Q. How can researchers characterize this compound using spectroscopic techniques?

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the aromatic substitution pattern and carboxylic acid group. Compare shifts with PubChem data for structurally similar compounds (e.g., 4,5-Dichloro-2-fluorobenzoic acid) .

- FTIR : Identify functional groups like -COOH (stretching ~1700 cm⁻¹) and C-Cl/C-F bonds (600-800 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., 209.00 g/mol for analogous dichloro-fluoro benzoic acids) .

Q. What safety protocols are critical when handling chlorinated intermediates during synthesis?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Neutralize waste with sodium hydroxide (NaOH) before disposal .

- Follow EPA DSSTox guidelines for toxicity assessments and regulatory compliance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for halogenation steps?

Contradictions often arise from variations in:

- Catalyst concentration : Optimize AlCl₃ or other Lewis acid ratios to balance reactivity and side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., dioxane) may improve halogenation efficiency over ethanol .

- Reaction time : Use kinetic studies (e.g., in situ IR monitoring) to identify ideal durations . Statistical tools like Design of Experiments (DoE) can systematically address these variables .

Q. What reaction mechanisms explain the electrophilic substitution behavior of the fluorinated aromatic ring?

The electron-withdrawing effects of Cl and F substituents activate the ring for nucleophilic attack:

- Directing effects : Cl (ortho/para-directing) and F (meta-directing due to inductive effects) create regioselective substitution patterns .

- DFT calculations : Model transition states to predict reactivity, leveraging software like Gaussian . Experimental validation via isotopic labeling (e.g., ¹⁸O in carboxyl groups) can confirm mechanistic pathways .

Q. How can enantioselective synthesis of this compound be optimized?

- Chiral catalysts : Use organocatalysts (e.g., cinchona alkaloids) or metal complexes (e.g., Ru-BINAP) to induce asymmetry .

- Temperature/pH control : Lower temperatures (0–5°C) and neutral pH minimize racemization .

- Analytical validation : Measure enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Purity assessment : Contaminants (e.g., unreacted precursors) alter physical properties. Use HPLC or GC-MS to verify purity .

- Crystallization conditions : Solvent choice (e.g., ethanol vs. acetone) affects polymorph formation. X-ray diffraction (XRD) can identify crystal phases . Cross-reference data from authoritative sources like PubChem or EPA DSSTox .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.